molecular formula C23H19N3O4 B11673640 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11673640
M. Wt: 401.4 g/mol
InChI Key: RMKPVCUPXRAUOI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused ring system combining pyrazole and benzoxazine moieties. The presence of methoxy and nitro substituents on the phenyl rings adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Formation of the Benzoxazine Ring: This involves the cyclization of an o-aminophenol derivative with formaldehyde and an appropriate amine.

    Coupling of the Rings: The pyrazole and benzoxazine rings are then coupled through a series of condensation reactions, often under acidic or basic conditions.

    Introduction of Substituents: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents, and various nucleophiles.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of methoxy and nitro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Phenyl-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.

Uniqueness

The combination of methoxy and nitro substituents in 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine makes it unique in terms of its electronic properties and potential reactivity. These features could lead to distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19N3O4/c1-29-18-11-9-15(10-12-18)20-14-21-19-7-2-3-8-22(19)30-23(25(21)24-20)16-5-4-6-17(13-16)26(27)28/h2-13,21,23H,14H2,1H3

InChI Key

RMKPVCUPXRAUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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